Cas no 20037-36-9 (Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate)
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate Chemical and Physical Properties
Names and Identifiers
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- Acetic acid,2-(4-bromo-2-formyl-6-methoxyphenoxy)-, ethyl ester
- ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate
- <4-Brom-2-formyl-6-methoxy-phenoxy>-essigsaeure-aethylester
- ethyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate
- HMS2391I07
- MFCD00127396
- DTXSID90363070
- 4B-028
- MLS000543041
- A1-03947
- AKOS005090964
- (4-BROMO-2-FORMYL-6-METHOXY-PHENOXY)-ACETICACIDETHYLESTER
- BB 0218742
- CS-0328377
- CHEMBL1526673
- ETHYL2-(4-BROMO-2-FORMYL-6-METHOXYPHENOXY)ACETATE
- Oprea1_307440
- (4-Bromo-2-formyl-6-methoxy-phenoxy)acetic acid ethyl ester
- Acetic acid, 2-(4-bromo-2-formyl-6-methoxyphenoxy)-, ethyl ester
- 20037-36-9
- SMR000169010
- BBL025661
- ethyl 2-(4-bromo-2-formyl-6-methoxy-phenoxy)acetate
- STL368275
- Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate
-
- Inchi: 1S/C12H13BrO5/c1-3-17-11(15)7-18-12-8(6-14)4-9(13)5-10(12)16-2/h4-6H,3,7H2,1-2H3
- InChI Key: CDFJGOAIKJRSEA-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=O)C=1)OCC(=O)OCC)OC
Computed Properties
- Exact Mass: 315.99500
- Monoisotopic Mass: 315.99464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 61.8Ų
Experimental Properties
- PSA: 61.83000
- LogP: 2.21210
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E153150-250mg |
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate |
20037-36-9 | 250mg |
$ 975.00 | 2022-06-05 | ||
| TRC | E153150-500mg |
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate |
20037-36-9 | 500mg |
$ 1620.00 | 2022-06-05 | ||
| A2B Chem LLC | AB09610-1mg |
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate |
20037-36-9 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AB09610-5mg |
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate |
20037-36-9 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AB09610-10mg |
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate |
20037-36-9 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AB09610-500mg |
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate |
20037-36-9 | >95% | 500mg |
$392.00 | 2024-04-20 | |
| A2B Chem LLC | AB09610-1g |
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate |
20037-36-9 | >95% | 1g |
$638.00 | 2024-04-20 | |
| A2B Chem LLC | AB09610-5g |
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate |
20037-36-9 | >95% | 5g |
$2116.00 | 2024-04-20 | |
| A2B Chem LLC | AB09610-10g |
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate |
20037-36-9 | >95% | 10g |
$3841.00 | 2024-04-20 |
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate: A Comprehensive Overview
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate, a compound with the CAS number 20037-36-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and synthetic organic chemistry. The presence of multiple functional groups, including a bromo substituent, a formyl group, and a methoxy moiety, makes it a versatile intermediate in the synthesis of various bioactive molecules.
The structural features of Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate contribute to its reactivity and utility in medicinal chemistry. The bromo atom, for instance, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex heterocyclic frameworks, which are prevalent in many pharmacologically active agents. The formyl group, on the other hand, can undergo condensation reactions with amines to form amides or Schiff bases, expanding the compound's synthetic potential.
The methoxy group introduces electronic and steric effects that can influence the compound's solubility, binding affinity, and metabolic stability. These properties are critical in drug design, as they can affect how a molecule interacts with biological targets and how it is processed by the body. Recent studies have highlighted the importance of methoxy-substituted aromatic compounds in developing novel therapeutics for various diseases.
In the realm of pharmaceutical research, Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate has been explored as a key intermediate in the synthesis of small-molecule inhibitors. These inhibitors target enzymes and receptors involved in critical biological pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases, which are overexpressed in many cancers. The ability to modify the structure of Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate allows researchers to fine-tune its pharmacological properties, making it an invaluable tool in drug discovery.
The compound's utility extends beyond kinase inhibition. Emerging research indicates that it can be used to develop agents targeting other therapeutic areas, such as inflammation and neurodegenerative diseases. The combination of a bromo, formyl, and methoxy group provides multiple points for chemical manipulation, enabling the creation of diverse libraries of compounds for high-throughput screening.
Synthetic methodologies for Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate have been refined to ensure high yields and purity. Modern synthetic approaches often involve multi-step sequences that leverage palladium-catalyzed cross-coupling reactions and formylation techniques. These methods not only enhance efficiency but also minimize waste, aligning with green chemistry principles.
The growing interest in this compound is reflected in the increasing number of patents and publications detailing its synthesis and applications. Researchers worldwide are exploring its potential to develop new drugs that address unmet medical needs. The flexibility offered by Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate makes it a cornerstone in the development of innovative therapeutic strategies.
In conclusion, Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate (CAS no. 20037-36-9) is a multifaceted compound with significant implications for pharmaceutical chemistry. Its unique structural features and synthetic versatility position it as a valuable building block for developing new drugs across various therapeutic areas. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.
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